N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer research. The compound features a unique structural combination of a thiadiazole ring and a trifluoromethyl-substituted phenyl group, which contributes to its biological activity.
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves several steps:
These reactions can be optimized using various conditions such as solvent choice, temperature control, and reaction time to enhance yield and purity .
The molecular structure of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide features:
The compound's structure can be represented using SMILES notation: Cc1ccc(-c2nsc(SCC(=O)Nc3cc(C(F)(F)F)ccc3Cl)n2)cc1 .
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits various chemical reactivity patterns typical of thiadiazole derivatives:
These reactions are crucial for developing analogs with enhanced biological activity .
The mechanism of action for N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide primarily involves its interaction with cellular targets related to cancer cell proliferation:
In vitro studies have demonstrated its efficacy against breast cancer cell lines, indicating a promising therapeutic profile .
The physical properties of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide include:
Chemical properties include its stability under standard laboratory conditions but may require careful handling due to potential reactivity associated with halogenated compounds .
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several notable applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: